molecular formula C19H21N5O2 B11021439 N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11021439
M. Wt: 351.4 g/mol
InChI Key: QWVMMFOGNNZPGE-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound with a unique structure that combines a dimethylamino group, a benzotriazinone moiety, and a butanamide chain

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C19H21N5O2/c1-4-17(18(25)20-13-9-11-14(12-10-13)23(2)3)24-19(26)15-7-5-6-8-16(15)21-22-24/h5-12,17H,4H2,1-3H3,(H,20,25)

InChI Key

QWVMMFOGNNZPGE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)N(C)C)N2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzotriazinone Moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Dimethylamino Group:

    Formation of the Butanamide Chain: The final step involves the coupling of the benzotriazinone moiety with the butanamide chain, typically through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-dimethylaminophenyl)-2-(4-methylphenoxy)acetamide
  • N-(4-aminosulfonylphenyl)-2-(2-methylphenoxy)acetamide
  • N-(4-benzyloxyphenyl)-2-(2,3-dimethylphenoxy)acetamide

Uniqueness

N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dimethylamino group and a benzotriazine moiety, which are significant for its biological activity. The structural formula can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N4O2
  • Molecular Weight : 298.35 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antiviral Activity : Several studies have shown that derivatives of benzotriazine possess antiviral properties. For instance, coumarin-benzimidazole hybrids demonstrated promising antiviral effects against multiple viral strains .
  • Antiproliferative Effects : The compound has been evaluated for its antiproliferative activity against cancer cell lines. Similar compounds have shown significant cytotoxicity against human cancer cells, indicating potential as an anticancer agent .
  • Antioxidant Properties : The antioxidant capacity of related compounds has been documented, suggesting that this compound may also exhibit similar properties through radical scavenging mechanisms .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Viral Replication : Compounds with structural similarities have been shown to interfere with the viral life cycle by inhibiting key enzymes involved in replication.
  • Induction of Apoptosis in Cancer Cells : The antiproliferative effects may be attributed to the induction of apoptosis in cancer cells via the activation of intrinsic pathways.
  • Scavenging Free Radicals : Its potential antioxidant activity may arise from the ability to donate electrons or protons to stabilize free radicals.

Case Studies and Experimental Findings

A variety of studies have explored the biological activities of related compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
Coumarin-Benzimidazole HybridAntiviralEC50 values ranging from 9.0 to 43.8 μM against various viruses
Benzothiazole DerivativesAntioxidantIC50 values showing moderate antioxidative capacity compared to standards
Amidino Substituted CoumarinsAntiproliferativeSignificant cytotoxicity against CEM acute lymphoblastic leukemia cells

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